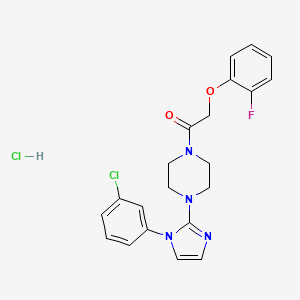

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride

描述

属性

IUPAC Name |

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O2.ClH/c22-16-4-3-5-17(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-7-2-1-6-18(19)23;/h1-9,14H,10-13,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIVPCHLNKXNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride, commonly referred to as compound 1 , is a synthetic organic molecule exhibiting significant biological activity, particularly as a selective D3 dopamine receptor agonist. This article explores the compound's pharmacological profile, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 431.4 g/mol. The compound features a complex structure comprising an imidazole ring, piperazine moiety, and various aromatic groups, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.4 g/mol |

| CAS Number | 1189984-43-7 |

D3 Dopamine Receptor Agonism

Recent studies have demonstrated that compound 1 acts as a full agonist at the D3 dopamine receptor (D3R) with an effective concentration (EC50) of approximately 710 nM in β-arrestin recruitment assays. This indicates that the compound effectively activates the D3R, which is implicated in various neurological processes and disorders, including schizophrenia and drug addiction .

Table 1: Receptor Activity Profile of Compound 1

| Activity Type | D3R EC50 (nM) | D2R EC50 (nM) | D2R Antagonist IC50 (nM) |

|---|---|---|---|

| Agonist | 710 ± 150 | >100,000 | 15,700 ± 3,000 |

The data suggests that while compound 1 shows strong agonistic activity at the D3 receptor, it does not exhibit significant activity at the D2 receptor, which may be beneficial for reducing side effects commonly associated with non-selective dopamine receptor agonists .

Structure-Activity Relationships (SAR)

SAR studies have been crucial in optimizing the activity of compound 1 . Modifications to various regions of the molecule have been explored to enhance its selectivity and potency. For example, substituting different aryl groups on the piperazine core has yielded analogs with improved pharmacological profiles .

Neuropharmacological Studies

In a series of neuropharmacological studies, compound 1 has been evaluated for its potential in treating conditions such as depression and anxiety by modulating dopaminergic signaling pathways. The selectivity for D3R over D2R suggests a lower likelihood of extrapyramidal side effects typically associated with D2R antagonism.

Potential Therapeutic Applications

Given its selective action on the D3 receptor, compound 1 is being investigated for its therapeutic potential in:

- Schizophrenia: As a treatment option targeting specific symptoms without affecting motor control.

- Addiction: By modulating reward pathways in the brain.

- Mood Disorders: Exploring its efficacy in enhancing mood through dopaminergic mechanisms.

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison

Key Observations :

- Conversely, the benzo[b]thienyl group in sertaconazole contributes to broader antifungal activity due to increased aromatic stacking.

- Piperazine-Imidazole Linkage : All compounds share a piperazine-imidazole core, critical for binding to fungal cytochrome P450 enzymes or neurotransmitter receptors. The 3-chlorophenyl group in the target compound may confer selectivity over analogs with 2,4-dichlorophenyl groups .

Physicochemical Properties

- Metabolic Stability : The ethyl-imidazole substituent in may enhance metabolic stability compared to the target’s unsubstituted imidazole, as alkyl groups often reduce oxidative degradation.

常见问题

Q. Q1. What are the key considerations in designing a multi-step synthesis protocol for this compound?

Answer: The synthesis of this compound involves multi-step reactions requiring precise control of conditions:

- Step 1: Coupling of 3-chlorophenyl imidazole with piperazine derivatives under nucleophilic substitution conditions (e.g., using DMF as solvent, KCO as base, 80°C) .

- Step 2: Etherification of the intermediate with 2-fluorophenoxy ethanone via SN2 reaction, requiring anhydrous conditions and catalysts like NaH .

- Step 3: Formation of the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) to enhance solubility .

Critical parameters include temperature control (±2°C), inert atmosphere (N), and purity of intermediates (monitored via TLC/HPLC) .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry of imidazole and piperazine moieties. Aromatic protons (6.8–8.2 ppm) and piperazine NH signals (2.5–3.5 ppm) are diagnostic .

- HPLC: Reverse-phase C18 columns (MeCN:HO with 0.1% TFA) assess purity (>98% required for pharmacological studies) .

- X-ray Crystallography: Resolves stereochemical ambiguities in the hydrochloride salt form .

Advanced Synthesis Optimization

Q. Q3. How can reaction yields be improved during the piperazine-imidazole coupling step?

Answer:

- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination, increasing yields from 60% to 85% .

- Microwave-Assisted Synthesis: Reduces reaction time (2 hours vs. 24 hours) and improves regioselectivity .

- Solvent Optimization: Replace DMF with DMA (dimethylacetamide) to reduce side reactions (e.g., imidazole ring oxidation) .

Q. Q4. What strategies mitigate data contradictions in reported solubility and stability profiles?

Answer:

- Standardized Protocols: Use USP buffers (pH 1.2–7.4) for solubility studies to align with literature .

- Accelerated Stability Testing: Conduct stress tests (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolyzed fluorophenoxy group) .

- Interlab Validation: Compare results across labs using identical batches (e.g., PubChem data vs. in-house analyses) .

Pharmacological Mechanism and Target Engagement

Q. Q5. How can the compound’s mechanism of action be elucidated using receptor binding assays?

Answer:

- Target Selection: Prioritize receptors common to piperazine-imidazole pharmacophores (e.g., 5-HT, D, σ) .

- Competitive Binding Assays: Use radiolabeled ligands (e.g., H-ketanserin for 5-HT) to calculate K values. IC curves require ≥3 replicates to ensure statistical significance .

- Functional Assays: Measure cAMP accumulation (GPCRs) or calcium flux (ion channels) to distinguish agonist/antagonist activity .

Q. Q6. What computational approaches predict off-target interactions or toxicity risks?

Answer:

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 5-HT: 6A94) to assess binding poses. Focus on π-π stacking (imidazole-chlorophenyl) and hydrogen bonding (piperazine NH) .

- QSAR Models: Train models on Tox21 datasets to predict hepatotoxicity (e.g., cytochrome P450 inhibition) .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Data Analysis and Conflict Resolution

Q. Q7. How should researchers address discrepancies in reported biological activity across studies?

Answer:

- Source Validation: Cross-check assay conditions (e.g., cell lines, serum concentration). For example, HEK293 vs. CHO cells may show 10-fold differences in IC .

- Meta-Analysis: Pool data from ≥5 studies using random-effects models (e.g., RevMan) to calculate weighted averages .

- Structural Reanalysis: Verify compound identity via HRMS and F NMR (δ -115 to -120 ppm for 2-fluorophenoxy) to rule out impurities .

Advanced Physicochemical Profiling

Q. Q8. What methodologies determine the hydrochloride salt’s hygroscopicity and crystallinity?

Answer:

- Dynamic Vapor Sorption (DVS): Measure mass change (%) at 25°C across 0–90% RH. Hygroscopicity >5% requires desiccated storage .

- PXRD: Compare experimental patterns with Cambridge Structural Database entries to confirm polymorphic form (e.g., Form I vs. II) .

- DSC/TGA: Identify dehydration events (endothermic peaks at 100–150°C) and melting points (±2°C accuracy) .

Toxicity and Safety Profiling

Q. Q9. What in vitro assays are recommended for preliminary toxicity screening?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。